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Compound of Interest

Compound Name:
Methyl 3-methyl-2-

oxocyclohexanecarboxylate

CAS No.: 59416-90-9

Cat. No.: B3146246

Get Quote

-Keto Esters

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[9][10]
Methyl 3-methyl-2-oxocyclohexanecarboxylate represents a versatile subclass of cyclic

-keto esters. Structurally, it possesses a dense functional array: a ketone at C2, an ester at C1,
and a methyl substituent at C3. This specific substitution pattern introduces steric constraints
adjacent to the ketone, influencing regioselectivity and reaction kinetics compared to the
unsubstituted parent compound.

For drug discovery professionals, this scaffold is a "privileged structure." It serves as a

precursor to fused bicyclic and tricyclic heterocycles—specifically tetrahydroindazoles,

quinazolinones, and coumarins—which are pharmacophores found in anti-inflammatory,

anticancer, and antimicrobial agents.
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Reactivity Landscape
The molecule operates as a 1,3-bis-electrophile. The ketone (C2) is generally more

electrophilic than the ester (C1), but the C3-methyl group adds steric bulk that can modulate

nucleophilic attack.

Path A (Binucleophiles - Hydrazines): Condensation yields Tetrahydroindazoles.

Path B (Multicomponent - Urea/Aldehyde): Biginelli reaction yields

Hexahydroquinazolinones.

Path C (Activated Phenols): Pechmann condensation yields Tricyclic Coumarins.
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Figure 1: Synthetic divergence from the Methyl 3-methyl-2-oxocyclohexanecarboxylate
scaffold.

Protocol A: Synthesis of Tetrahydroindazoles
Target: 4-Methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one Reaction Type: Knorr Pyrazole

Synthesis (Condensation/Cyclization)

Mechanistic Insight
The reaction proceeds via the initial attack of the hydrazine terminal nitrogen on the C2 ketone

(most electrophilic site), forming a hydrazone intermediate. The second nitrogen then attacks

the ester carbonyl (C1), displacing methanol to close the ring. The C3-methyl group may slow
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the initial attack due to steric hindrance, requiring elevated temperatures (reflux) to drive the

reaction to completion.

Experimental Protocol
Reagents:

Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

Hydrazine hydrate (80% aq. solution) (1.2 equiv)

Solvent: Ethanol (Absolute)

Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Procedure:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Dissolve 5.0 mmol of Methyl 3-methyl-2-oxocyclohexanecarboxylate in 15

mL of absolute ethanol.

Addition: Add 6.0 mmol (1.2 equiv) of hydrazine hydrate dropwise at room temperature.

Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

Catalysis: Add 3 drops of glacial acetic acid.

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Mobile

phase: 30% EtOAc/Hexanes).[1] The starting material spot (

) should disappear, replaced by a lower

product spot.

Workup: Cool the reaction mixture to room temperature. Often, the product precipitates upon

cooling.

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under

vacuum.
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If no precipitate: Concentrate the solvent under reduced pressure.[2] Triturate the residue

with diethyl ether to induce crystallization.

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Data Validation:

1H NMR: Look for the disappearance of the methyl ester singlet (

ppm) and the appearance of a broad NH singlet (

ppm). The C4-methyl doublet should be distinct.

Protocol B: Synthesis of Hexahydroquinazolinones
(Biginelli)
Target: 5-Methyl-4-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Reaction Type: Biginelli

Multicomponent Reaction

Mechanistic Insight
This is an acid-catalyzed three-component reaction. The urea and aldehyde condense to form

an

-acyliminium ion intermediate. The cyclic

-keto ester (acting as the enol) intercepts this ion. The C3-methyl group influences the
stereochemistry of the resulting hexahydroquinazoline ring, potentially creating diastereomers
(cis/trans relative to the phenyl group).
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Figure 2: Simplified mechanism of the Biginelli reaction utilizing a cyclic scaffold.

Experimental Protocol
Reagents:

Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

Benzaldehyde (1.0 equiv)

Urea (1.5 equiv)

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or conc. HCl (3 drops)

Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:
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Mixing: In a pressure vial or round-bottom flask, combine the keto ester (2.0 mmol),

benzaldehyde (2.0 mmol), and urea (3.0 mmol).

Solvent: Add 5 mL of Ethanol.

Catalyst: Add pTSA (0.2 mmol).

Reaction: Heat to reflux for 6–8 hours.

Note: The C3-methyl group increases steric crowding at the enolizable position. If

conversion is low after 8 hours, add 5 mol% more catalyst and extend time.

Workup: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously.

Isolation: The solid product usually precipitates. Filter and wash with ice-cold water and cold

ethanol.

Purification: Recrystallize from hot ethanol.

Expected Yield: 60–75%

Protocol C: Synthesis of Tricyclic Coumarins
(Pechmann)
Target: Substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Reaction Type: Pechmann

Condensation

Mechanistic Insight
This reaction involves the condensation of a phenol (e.g., resorcinol) with the

-keto ester.[3] The acid catalyst promotes transesterification (phenol displacing methanol)
followed by intramolecular hydroxyalkylation (electrophilic aromatic substitution) and
dehydration.[2]

Experimental Protocol
Reagents:
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Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

Resorcinol (1.0 equiv)

Catalyst/Solvent: Sulfuric Acid (75%) or Methanesulfonic acid.

Step-by-Step Procedure:

Cooling: Place 5 mL of 75% H2SO4 in a flask and cool to 0–5°C in an ice bath.

Addition: Add Resorcinol (10 mmol) and stir until dissolved.

Condensation: Add Methyl 3-methyl-2-oxocyclohexanecarboxylate (10 mmol) dropwise,

maintaining the temperature below 10°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution

typically darkens.

Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous

stirring. The product will precipitate as a solid.

Purification: Filter the solid, wash with water until the filtrate is neutral pH. Recrystallize from

dilute ethanol.

Expected Yield: 80–90%

Summary of Reaction Parameters
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Parameter Indazole Synthesis
Biginelli
(Quinazolinone)

Pechmann
(Coumarin)

Co-Reactant Hydrazine Hydrate Urea + Aldehyde Phenol (Resorcinol)

Catalyst
Acetic Acid (Weak

Acid)

pTSA / HCl (Bronsted

Acid)

H2SO4 / MsOH

(Strong Acid)

Solvent Ethanol Ethanol / Acetonitrile
Solvent-free or Acid

as solvent

Temp/Time Reflux / 3-5 h Reflux / 6-8 h 0°C to RT / 4-6 h

Key Challenge Hydrazine Toxicity
Steric hindrance (C3-

Me)
Exotherm control

Primary Mechanism
Condensation-

Cyclization

MCR (Iminium

interception)

Transesterification-

Alkylation

Troubleshooting & Optimization
Steric Hindrance (C3-Methyl Effect):

Issue: In the Biginelli reaction, the C3-methyl group can retard the enol attack on the

iminium ion.

Solution: Use a stronger Lewis Acid catalyst (e.g.,

or

) or switch to Microwave irradiation (120°C, 15 min) to overcome the activation energy
barrier.

Regioselectivity in Indazole Formation:

Issue: Formation of regioisomers is possible but rare with cyclic keto-esters.

Validation: Use NOESY NMR to confirm the proximity of the NH proton to the C3-methyl

group (now C4 in the indazole ring).
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Water Management:

For the Biginelli reaction, the presence of excess water can hydrolyze the iminium

intermediate. Ensure ethanol is dry (absolute) or use molecular sieves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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